Bis(2,4-dimethylphenyl)methanone

Description

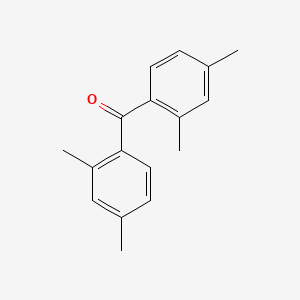

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-11-5-7-15(13(3)9-11)17(18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNQSAKXSGGDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483574 | |

| Record name | Bis(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-88-4 | |

| Record name | Bis(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3478-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Bis 2,4 Dimethylphenyl Methanone

Strategic Approaches for Carbon-Carbon Bond Formation in Ketone Synthesis

The assembly of the bis(2,4-dimethylphenyl)methanone scaffold can be achieved through several distinct synthetic pathways, each with its own mechanistic features and practical considerations.

Modern synthetic chemistry has increasingly turned to palladium-catalyzed reactions for the efficient construction of complex molecules. For the synthesis of diaryl ketones, methods such as the carbonylative Suzuki-Miyaura reaction represent a powerful approach. rsc.org This strategy could be hypothetically applied to the synthesis of this compound by coupling an appropriate 2,4-dimethylphenyl precursor.

A potential pathway involves the palladium-catalyzed cross-coupling of a 2,4-dimethylphenylboronic acid with a 2,4-dimethylbenzoyl halide. Alternatively, palladium-catalyzed carbonylative coupling reactions can form ketones from aryl halides and a carbon monoxide source. Another advanced approach is the direct C-H functionalization, where palladium catalysis could mediate the coupling of two molecules of 1,3-dimethylbenzene (m-xylene) with a carbonyl source. The success of such reactions often depends on the design of specialized phosphine (B1218219) ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. While not specifically documented for this compound, these palladium-catalyzed methods offer a versatile and functional-group-tolerant alternative to traditional methods. researcher.lifenih.gov

The most established and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction typically involves the reaction of 2,4-dimethylbenzoyl chloride with 1,3-dimethylbenzene (m-xylene) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion from the 2,4-dimethylbenzoyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich ring of m-xylene (B151644). A critical aspect of this synthesis is controlling the regioselectivity of the acylation on the m-xylene ring. The two methyl groups are ortho, para-directing, and the most sterically accessible and electronically favorable position for the electrophilic attack is the C4 position (para to one methyl group and ortho to the other). A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the final ketone product. An alternative Friedel-Crafts strategy could involve the reaction of two equivalents of m-xylene with a carbonylating agent like phosgene (B1210022) or its equivalent.

Organometallic coupling reactions provide a powerful and selective means for constructing the C-C bonds of the diaryl ketone framework. The Fukuyama cross-coupling is a notable example, involving the reaction of an aryl thioester with an organozinc reagent, catalyzed by palladium. rsc.org For the synthesis of this compound, this could entail the coupling of S-ethyl 2,4-dimethylbenzothioate with a (2,4-dimethylphenyl)zinc halide.

Another prominent strategy is the Suzuki coupling, which would involve the palladium-catalyzed reaction between 2,4-dimethylphenylboronic acid and a 2,4-dimethylbenzoyl halide. nih.gov These organometallic methods are prized for their high functional group tolerance and the often milder reaction conditions compared to classical methods like Friedel-Crafts acylation.

Investigation of Reaction Mechanisms and Kinetic Profiles in this compound Formation

The mechanism of the Friedel-Crafts acylation to form this compound begins with the Lewis acid (e.g., AlCl₃) activating the acylating agent (2,4-dimethylbenzoyl chloride). This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.

This acylium ion is a potent electrophile that is attacked by the nucleophilic π-system of the 1,3-dimethylbenzene ring. This electrophilic attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, which restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding this compound. The kinetics of the reaction are influenced by factors such as the concentration of the reactants and catalyst, temperature, and the choice of solvent.

Novel Derivatization Strategies for the this compound Framework

Further functionalization of the this compound core can lead to a diverse range of derivatives with potentially new chemical properties.

The aromatic rings of this compound are amenable to further electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. The directing effects of the substituents already present on the rings—the activating ortho, para-directing methyl groups and the deactivating meta-directing carbonyl group—would govern the position of any new substituents. The interplay of these electronic effects would likely direct incoming electrophiles to the positions ortho or para to the methyl groups, but the deactivating effect of the ketone would make such reactions less facile than on unsubstituted m-xylene. Derivatization can also be achieved by introducing functional groups onto the existing methyl groups through free-radical halogenation followed by nucleophilic substitution. libretexts.org These general strategies allow for the systematic modification of the this compound scaffold. researchgate.net

Modifications of the Carbonyl Center

The carbonyl group is a cornerstone of organic chemistry, offering a gateway to a multitude of functional group transformations. In the case of this compound, the reactivity of this group is tempered by the significant steric shielding from the four ortho-methyl groups. Nevertheless, several classical reactions can be employed to modify this carbonyl center, leading to the synthesis of corresponding alcohols, and alkenes. These transformations typically involve nucleophilic attack on the electrophilic carbonyl carbon.

Reduction to Secondary Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol, Bis(2,4-dimethylphenyl)methanol, is a fundamental transformation. This is typically achieved using complex metal hydrides.

Sodium Borohydride (B1222165) (NaBH₄): As a mild reducing agent, sodium borohydride is effective in reducing ketones to secondary alcohols. masterorganicchemistry.comnumberanalytics.com The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol. numberanalytics.com The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol. libretexts.org While generally effective, the reaction rate with sterically hindered ketones like this compound can be slower compared to unhindered ketones. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄, readily reduces ketones to alcohols. byjus.commasterorganicchemistry.com Due to its high reactivity, the reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to protonate the intermediate alkoxide and to decompose any excess reagent. libretexts.orgbyjus.com Given the steric hindrance in this compound, LiAlH₄ provides a more forceful and often more efficient method for its reduction compared to NaBH₄. masterorganicchemistry.com

| Reactant | Reagent(s) | Typical Conditions | Product | Reported Yield (Analogous Systems) |

| This compound | 1. LiAlH₄ 2. H₂O/H⁺ workup | Diethyl ether or THF, 0 °C to room temp. | Bis(2,4-dimethylphenyl)methanol | High |

| This compound | NaBH₄ | Methanol or Ethanol, room temp. | Bis(2,4-dimethylphenyl)methanol | Moderate to High |

Table 1: Summary of Reduction Reactions of this compound. Yields are estimated based on general reductions of sterically hindered ketones.

Grignard Addition for Tertiary Alcohol Synthesis

The Grignard reaction provides a robust method for forming carbon-carbon bonds and converting ketones into tertiary alcohols. cerritos.edulibretexts.org The reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on the carbonyl carbon. umkc.eduumkc.edu For this compound, this reaction would lead to the formation of a tertiary alcohol with the structure Bis(2,4-dimethylphenyl)(R)methanol.

The reaction proceeds by adding the Grignard reagent, prepared from an organohalide and magnesium metal in an anhydrous ether solvent, to the ketone. cerritos.edu The nucleophilic alkyl or aryl group of the Grignard reagent adds to the carbonyl carbon, creating a magnesium alkoxide intermediate. Subsequent hydrolysis in an acidic aqueous workup furnishes the tertiary alcohol. umkc.edu The significant steric hindrance around the carbonyl group in this compound can make this reaction challenging, potentially requiring longer reaction times or more reactive Grignard reagents.

| Reactant | Reagent(s) | Typical Conditions | Product | Reported Yield (Analogous Systems) |

| This compound | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ workup | Anhydrous diethyl ether or THF, reflux | Bis(2,4-dimethylphenyl)(methyl)methanol | Moderate |

| This compound | 1. Phenylmagnesium bromide (C₆H₅MgBr) 2. H₃O⁺ workup | Anhydrous diethyl ether or THF, reflux | Bis(2,4-dimethylphenyl)(phenyl)methanol | Moderate |

Table 2: Grignard Addition Reactions with this compound. Yields are estimated based on reactions with other sterically hindered ketones.

Wittig Olefination for Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes by reacting a ketone with a phosphorus ylide (a Wittig reagent). organicreactions.orgmasterorganicchemistry.com This reaction is particularly valuable because it forms the double bond at a specific location. libretexts.org For this compound, a Wittig reaction would replace the carbonyl oxygen with a carbon-based group, yielding a substituted alkene. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1,1-bis(2,4-dimethylphenyl)ethene. The reaction is known to be effective even for some sterically hindered ketones. xlore.cn

However, for highly hindered ketones where the standard Wittig reaction may be sluggish or fail, the Horner-Wadsworth-Emmons (HWE) reaction offers a superior alternative. nrochemistry.comwikipedia.org The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, allowing it to react more readily with hindered ketones. nrochemistry.comalfa-chemistry.com The HWE reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

| Reactant | Reagent(s) | Reaction Type | Typical Conditions | Product | Reported Yield (Analogous Systems) |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig | Anhydrous THF, room temp. | 1,1-Bis(2,4-dimethylphenyl)ethene | Moderate |

| This compound | Triethyl phosphonoacetate, NaH | HWE | Anhydrous THF or DME, room temp. | Ethyl 2-(bis(2,4-dimethylphenyl)methylene)acetate | High |

Table 3: Olefination Reactions of this compound. Yields are estimated based on general olefination reactions of sterically hindered ketones.

Advanced Spectroscopic Characterization and Analysis of Bis 2,4 Dimethylphenyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise atomic arrangement within the Bis(2,4-dimethylphenyl)methanone molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in its structure. The spectrum is defined by the chemical shifts (δ) of the aromatic and methyl protons. Due to the molecule's symmetry, the two 2,4-dimethylphenyl groups are chemically equivalent, simplifying the spectrum.

The protons of the four methyl groups (at positions 2, 2', 4, and 4') are expected to produce sharp singlet signals in the upfield region, typical for alkyl substituents on an aromatic ring. The aromatic protons on each ring are in three distinct chemical environments. The proton at position 6 is adjacent to the bulky carbonyl group, the proton at position 5 is meta to the carbonyl, and the proton at position 3 is ortho to one methyl group and meta to another. This results in a complex but interpretable pattern of signals in the downfield (aromatic) region of the spectrum, likely appearing as a series of doublets and singlets reflecting their coupling relationships.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table represents predicted values based on typical chemical shifts for similar structural motifs, as specific experimental data is not widely published.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-6, H-6') | 7.0 - 7.2 | Doublet (d) | 2H |

| Aromatic H (H-5, H-5') | 6.9 - 7.1 | Doublet (d) | 2H |

| Aromatic H (H-3, H-3') | 6.9 - 7.1 | Singlet (s) | 2H |

| Methyl H (C4-CH₃, C4'-CH₃) | ~2.3 | Singlet (s) | 6H |

Carbon-13 (¹³C) NMR Spectroscopic Assignments

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The most downfield signal corresponds to the carbonyl carbon of the methanone group, typically appearing around 195-200 ppm due to its deshielding environment.

The aromatic region of the spectrum shows distinct signals for the substituted and unsubstituted carbon atoms of the phenyl rings. The carbons directly bonded to the carbonyl group (C-1, C-1') and the methyl groups (C-2, C-2', C-4, C-4') are readily distinguishable from the carbons bearing only hydrogen atoms (C-3, C-3', C-5, C-5', C-6, C-6'). The methyl carbons themselves appear as sharp signals in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table represents predicted values based on typical chemical shifts for similar structural motifs, as specific experimental data is not widely published.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~197 |

| Aromatic C (C-1, C-1') | ~138 |

| Aromatic C (C-2, C-2') | ~139 |

| Aromatic C (C-4, C-4') | ~142 |

| Aromatic C (C-6, C-6') | ~130 |

| Aromatic C (C-5, C-5') | ~132 |

| Aromatic C (C-3, C-3') | ~126 |

| Methyl C (C4-CH₃, C4'-CH₃) | ~21 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent aromatic protons, for instance, between H-5 and H-6, helping to differentiate them from the isolated H-3 proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum (e.g., connecting the methyl proton signals to the methyl carbon signals).

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of the molecule. These methods are essential for identifying functional groups and understanding molecular dynamics.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the diaryl ketone. This band is typically observed in the range of 1650-1670 cm⁻¹.

Other significant absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring carbon-carbon stretching vibrations produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl C-H bonds give rise to a series of absorptions in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| Ketone C=O Stretch | 1650 - 1670 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Aliphatic C-H Bend (Methyl) | 1375 - 1450 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information. While the polar carbonyl group gives a strong signal in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the non-polar aromatic rings, which may be weak in the IR spectrum, tend to produce strong signals in the Raman spectrum.

Key expected features in the Raman spectrum include:

A strong band for the symmetric "ring breathing" mode of the substituted phenyl rings, typically found near 1000 cm⁻¹.

Prominent signals corresponding to the C=C stretching vibrations within the aromatic rings.

A noticeable, though potentially less intense, signal for the C=O stretch, complementing the FT-IR data.

The combination of FT-IR and Raman spectroscopy provides a complete picture of the vibrational framework of this compound, confirming the presence of its key functional groups and structural features.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

A thorough literature search did not yield specific experimental UV-Vis absorption data for this compound. To provide a detailed analysis of its electronic transitions, including maximal absorption wavelengths (λmax) and molar absorptivity coefficients (ε), access to its experimentally recorded UV-Vis spectrum is necessary. Such a spectrum would reveal the characteristic absorption bands arising from π → π* and n → π* electronic transitions within the molecule's chromophoric system, which includes the carbonyl group and the two substituted phenyl rings. The positions and intensities of these bands would be influenced by the substitution pattern of the methyl groups on the phenyl rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Specific experimental mass spectrometry data for this compound, including the molecular ion peak (M+) and its fragmentation pattern, could not be located. An experimental mass spectrum is required to definitively identify the molecular weight and elucidate the characteristic fragmentation pathways of the molecule upon ionization.

In a typical electron ionization (EI) mass spectrum of a diaryl ketone like this compound, one would expect to observe a prominent molecular ion peak. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and one of the dimethylphenyl rings, leading to the formation of a stable 2,4-dimethylbenzoyl cation.

Formation of a 2,4-dimethylphenyl cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the 2,4-dimethylbenzoyl cation.

Cleavage of methyl groups: Loss of methyl radicals (•CH3) from the molecular ion or fragment ions.

Without the actual spectrum, a detailed analysis of the relative abundances of these and other potential fragment ions remains speculative.

A comprehensive search for scholarly articles and crystallographic data has been conducted to generate the requested article on this compound. This search included scientific databases, chemical repositories, and academic journals.

Unfortunately, the foundational experimental data required to construct the article as per the specified outline is not available in the public domain. Specifically, no published single-crystal X-ray diffraction analysis for this compound could be located.

This essential data, including the crystal system, space group, unit cell parameters, molecular geometry in the solid state, and intermolecular interactions, is a prerequisite for fulfilling the user's request. Consequently, the subsequent analyses detailed in the outline—such as Hirshfeld surface analysis and Energy Framework Analysis—which are derived from the primary crystallographic data, cannot be performed or reported on.

While general information about the compound exists, and extensive literature is available on the specified analytical techniques for other related compounds, the strict instruction to focus solely on this compound prevents the use of analogous data.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided, detailed outline for this compound at this time.

Crystallographic and Supramolecular Structural Elucidation of Bis 2,4 Dimethylphenyl Methanone

Hydrogen Bonding Networks in Solid-State Architectures

In the absence of strong hydrogen bond donors like hydroxyl or amine groups in bis(2,4-dimethylphenyl)methanone, the dominant intermolecular interactions are expected to be weak C-H···O hydrogen bonds. The carbonyl oxygen atom serves as a primary hydrogen bond acceptor, interacting with hydrogen atoms from the methyl groups and the aromatic rings of neighboring molecules.

These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. In many substituted benzophenones, C-H···O interactions are instrumental in forming recognizable supramolecular synthons, such as dimers and chains. For instance, it is common for the carbonyl oxygen to accept hydrogen bonds from aromatic C-H groups, leading to the formation of centrosymmetric or non-centrosymmetric dimers.

Table 1: Potential C-H···O Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Probable Motif |

| Aromatic C-H | Carbonyl Oxygen (O=C) | Dimer or Chain Formation |

| Methyl C-H | Carbonyl Oxygen (O=C) | Network Stabilization |

π-π Stacking and Weak Aromatic Interactions in this compound Crystals

The presence of two aromatic rings in this compound makes π-π stacking and other weak aromatic interactions significant contributors to its crystal packing. The relative orientation of these rings, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), is governed by a delicate balance of attractive and repulsive forces.

The dihedral angle between the two phenyl rings in benzophenone (B1666685) derivatives is a key conformational parameter influenced by both steric effects of the substituents and packing forces in the crystal. For this compound, the ortho-methyl groups would induce a significant twist in the molecule, preventing a planar conformation. This inherent twist influences how the aromatic rings can interact with those of neighboring molecules.

Intermolecular π-π stacking interactions in substituted benzophenones can manifest in various geometries, including face-to-face, edge-to-face (T-shaped), and offset-stacked arrangements. The electron-donating nature of the methyl groups on the phenyl rings influences the quadrupole moment of the aromatic system, which in turn affects the preferred stacking geometry. It is plausible that offset-stacked or edge-to-face interactions would be more favorable than a direct face-to-face stacking to minimize electrostatic repulsion between the electron-rich π-systems.

Furthermore, C-H···π interactions, where a C-H bond from a methyl group or an aromatic ring of one molecule interacts with the π-face of an aromatic ring of an adjacent molecule, are also expected to play a role in the supramolecular assembly. These interactions are a form of weak hydrogen bonding and are recognized as important directional forces in crystal engineering.

Table 2: Anticipated Aromatic Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Expected Geometry |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | Offset-Stacked or Edge-to-Face |

| C-H···π | Methyl/Aromatic C-H ··· Phenyl Ring | Directional contacts contributing to packing |

Computational and Theoretical Studies of Bis 2,4 Dimethylphenyl Methanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like Bis(2,4-dimethylphenyl)methanone. This method offers a favorable balance between computational cost and accuracy, making it well-suited for a detailed analysis of the electronic structure and related properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Due to the significant steric hindrance caused by the methyl groups at the ortho positions (positions 2 and 2') of the phenyl rings, a planar conformation is highly unfavorable. The molecule adopts a non-planar, helical structure to minimize steric repulsion between the ortho-methyl groups and the carbonyl group, as well as between the two phenyl rings themselves.

Table 1: Representative Calculated Geometric Parameters for a Sterically Hindered Benzophenone (B1666685)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.50 Å |

| Phenyl Ring 1 Dihedral Angle | ~50° - 60° |

| Phenyl Ring 2 Dihedral Angle | ~50° - 60° |

| C-C-C (within phenyl ring) Angle | ~120° |

Note: These are typical values for a sterically hindered benzophenone, calculated using DFT. The actual values for this compound would require a specific calculation.

DFT calculations are also a powerful tool for predicting and interpreting various spectroscopic data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry, one can predict the chemical shifts. For this compound, the calculations would show distinct signals for the two different methyl groups (at positions 2 and 4) and the aromatic protons, with the ortho-methyl protons being significantly influenced by the anisotropic effect of the nearby carbonyl group and the other aromatic ring.

IR Spectroscopy: The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental Infrared (IR) spectra. The most prominent peak in the calculated IR spectrum of this compound would be the C=O stretching frequency, which is sensitive to the electronic environment and conjugation. Due to the non-planar structure, the conjugation between the carbonyl group and the phenyl rings is reduced, which would be reflected in the position of this band compared to a planar analogue.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations can determine the energies of the electronic transitions and their corresponding oscillator strengths. For this compound, the main absorption bands would be associated with n → π* and π → π* transitions. The steric hindrance, by forcing the phenyl rings out of planarity, disrupts the π-conjugation, leading to a blue shift (shift to shorter wavelength) and a decrease in the intensity of the π → π* transition compared to less hindered benzophenones. scialert.net

Table 2: Representative Predicted Spectroscopic Data for a Sterically Hindered Benzophenone

| Spectrum | Feature | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195-200 ppm |

| ¹H NMR | Ortho-Methyl Protons | ~2.1-2.3 ppm |

| IR | C=O Stretch | ~1660-1680 cm⁻¹ |

| UV-Vis | π → π* Transition (λmax) | ~250-260 nm |

Note: These are representative values and the actual experimental or more accurately calculated values may differ.

For this compound, the primary focus of conformational analysis is the rotation of the two 2,4-dimethylphenyl groups around the C-C bonds connecting them to the carbonyl carbon. DFT calculations can map the potential energy surface for this rotation. This analysis reveals the energy barriers between different rotational isomers (conformers). Due to the steric hindrance of the ortho-methyl groups, the barrier to rotation is expected to be significant. The calculations can elucidate the lowest energy pathway for interconversion between different conformations, which often involves a sequential, rather than simultaneous, rotation of the two rings. Tautomerism, such as keto-enol tautomerism, is not a significant consideration for this molecule under normal conditions as it lacks acidic protons adjacent to the carbonyl group.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other computational methods also provide valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. nih.gov They can provide very accurate results, especially for smaller molecules or when high accuracy is needed for specific properties. For a molecule the size of this compound, high-level ab initio calculations can be computationally expensive but can be used to benchmark the results from DFT or semi-empirical methods.

Semi-Empirical Methods: Methods like AM1, PM3, or ZINDO are computationally much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. nih.gov While less accurate, they can be useful for studying very large systems or for performing initial conformational searches to identify low-energy structures before refining them with more accurate methods. A semi-empirical approach was used in early studies to determine the minimum energy conformations of ortho-substituted benzophenones, correctly identifying the non-planar structures. cdnsciencepub.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational flexibility of this compound and its interactions with a solvent over time.

An MD simulation in a solvent box (e.g., water or an organic solvent) would show the dynamic nature of the phenyl ring rotations, providing information on the timescales and pathways of conformational changes. It can also reveal how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding (if applicable with the solvent), influence the molecule's conformation and dynamics. For a non-polar molecule like this compound in a non-polar solvent, van der Waals interactions would dominate its solution behavior.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations can predict the non-linear optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. The key NLO property is the hyperpolarizability (β), which can be calculated using DFT or other quantum chemical methods.

For a molecule to have significant NLO properties, it often needs a large dipole moment and a high degree of charge transfer, typically found in push-pull systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system. While this compound is not a classic push-pull molecule, theoretical calculations can still quantify its NLO response. The calculated hyperpolarizability would likely be modest due to the lack of strong donor-acceptor character and the disrupted conjugation from its non-planar structure. However, such calculations are valuable for understanding the structure-property relationships and for the rational design of new NLO materials based on the benzophenone scaffold.

Reactivity and Chemical Transformations of Bis 2,4 Dimethylphenyl Methanone

Reactions Involving the Ketone Carbonyl Group

The carbonyl group (C=O) in Bis(2,4-dimethylphenyl)methanone is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity dictates its reactivity, primarily through nucleophilic addition reactions at the carbonyl carbon.

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. However, the two ortho-methyl groups on each phenyl ring create significant steric hindrance around the carbonyl center, which can reduce reaction rates compared to less substituted benzophenones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated. youtube.com

Key nucleophilic addition reactions include:

Grignard Reactions: Reaction with organometallic reagents like Grignard reagents (R-MgX) leads to the formation of tertiary alcohols after acidic workup.

Wittig Reaction: The carbonyl group can be converted into an alkene through a reaction with a phosphorus ylide (a Wittig reagent). This reaction is a reliable method for forming carbon-carbon double bonds. beilstein-journals.org

Formation of Imines and Related Compounds: Reaction with primary amines yields imines (Schiff bases), while reaction with other nitrogen nucleophiles can produce compounds like oximes (from hydroxylamine) and hydrazones (from hydrazine). These reactions are typically acid-catalyzed. youtube.com

| Reaction Type | Nucleophile/Reagent | Product Type |

|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CR₂ (Phosphorus Ylide) | Alkene |

| Imine Formation | R-NH₂ (Primary Amine) | Imine (Schiff Base) |

| Acetal Formation | 2 eq. R-OH, H⁺ catalyst | Acetal |

The carbonyl group of this compound can be readily reduced, but it is generally resistant to oxidation.

Reduction Pathways: The ketone can be reduced to either a secondary alcohol or a methylene group, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to the corresponding secondary alcohol, bis(2,4-dimethylphenyl)methanol.

Reduction to Methylene Group (Deoxygenation): More vigorous reduction methods can completely remove the carbonyl oxygen to form a methylene (-CH₂-) group, yielding bis(2,4-dimethylphenyl)methane. Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures).

| Reaction | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ | Bis(2,4-dimethylphenyl)methanol |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Bis(2,4-dimethylphenyl)methane |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Bis(2,4-dimethylphenyl)methane |

Oxidation Pathways: Ketones are generally stable to oxidation under mild conditions. Strong oxidizing agents under harsh conditions (e.g., high heat, strong acid/base) can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids. For this compound, such a reaction would break down the molecular structure. A related oxidation process is seen in the synthesis of benzophenone (B1666685) derivatives from diarylethanes using nitric acid, which highlights the stability of the benzophenone core once formed. google.com

Electrophilic and Nucleophilic Aromatic Substitution on Dimethylphenyl Rings

The two aromatic rings are sites for substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and orientation of the incoming electrophile are governed by the two activating methyl groups and the deactivating carbonyl bridge.

Directing Effects:

Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors due to inductive effects and hyperconjugation. wikipedia.org

Carbonyl Group (-CO-Ar): This group is deactivating due to its electron-withdrawing resonance and inductive effects, and it acts as a meta-director. wikipedia.org

The combined influence of these groups directs new electrophiles to the positions that are ortho or para to the methyl groups, while avoiding the positions ortho and para to the deactivating carbonyl group. The most favored positions for electrophilic attack are C3, C5, C3', and C5'.

| Substituent | Position on Ring | Effect on Ring | Directing Influence |

|---|---|---|---|

| Methyl (-CH₃) | 2, 4, 2', 4' | Activating | Ortho, Para |

| Keto-Bridge (-COAr) | 1, 1' | Deactivating | Meta |

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): NAS reactions involve the replacement of a substituent (like a halogen) on an aromatic ring by a nucleophile. This type of reaction is generally unfavorable for this compound. masterorganicchemistry.com For NAS to occur, two conditions are typically required: (1) the presence of a good leaving group on the ring, and (2) strong activation of the ring by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com this compound lacks a suitable leaving group, and the deactivating effect of the carbonyl group alone is insufficient to promote NAS under normal conditions.

Photochemical Reactivity and Excited-State Quenching Mechanisms

Like other aromatic ketones such as benzophenone, this compound is expected to be photochemically active. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid and efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁).

The triplet state is relatively long-lived and is the primary species responsible for the photochemical reactivity of aromatic ketones. It can act as a photosensitizer, initiating reactions by transferring its excitation energy to other molecules or by abstracting a hydrogen atom.

Excited-State Quenching: The excited triplet state can be "quenched" (deactivated) by interacting with other molecules (quenchers) through several mechanisms:

Energy Transfer: The excited ketone can transfer its triplet energy to a quencher molecule, returning the ketone to its ground state and promoting the quencher to its triplet state. This process is efficient if the triplet energy of the ketone is higher than that of the quencher.

Electron Transfer: The excited ketone can act as an oxidant, accepting an electron from a suitable donor molecule (quencher). This results in the formation of a radical anion of the ketone and a radical cation of the quencher. Studies on aromatic ketones show they can efficiently oxidize phenols via this mechanism. acs.org

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a hydrogen-donor molecule, resulting in the formation of a ketyl radical and a radical derived from the donor.

Research on similar aromatic ketones has shown that their triplet states are effectively quenched by various species, including halide ions and phenols, with quenching rate constants often approaching the diffusion-controlled limit. acs.orgrsc.orguci.edu

| Quencher | kq (M-1s-1) | Mechanism |

|---|---|---|

| Naphthalene | ~5 x 10⁹ | Energy Transfer |

| Phenol | ~3 x 10⁹ | Electron Transfer |

| Iodide Ion (I⁻) | ~10⁹ | Electron Transfer |

Polymerization and Oligomerization Behavior of Derivatives

This compound itself is not a monomer and does not undergo polymerization. However, it can serve as a precursor for the synthesis of monomers for high-performance polymers, such as polyimides and polyamides. By introducing reactive functional groups onto the aromatic rings through electrophilic aromatic substitution, derivatives suitable for polymerization can be created.

A common strategy involves introducing two functional groups, one on each ring, to create a bifunctional monomer. For instance:

Nitration: Dinitration of this compound would place nitro groups on the aromatic rings.

Reduction: Subsequent reduction of the nitro groups would yield a diamine monomer, such as bis(3-amino-2,4-dimethylphenyl)methanone.

This resulting diamine monomer could then undergo polycondensation reactions:

With a dianhydride (e.g., pyromellitic dianhydride) to form a polyimide .

With a diacyl chloride (e.g., terephthaloyl chloride) to form a polyamide .

The use of structurally related aromatic diamines in the synthesis of high-temperature resistant polymers like PMR-type polyimides is well-established, demonstrating the potential of such derivatives in materials science. sci-hub.se

| Functionalized Derivative | Co-monomer | Resulting Polymer Type |

|---|---|---|

| Bis(amino-dimethylphenyl)methanone (Diamine) | Dianhydride | Polyimide |

| Bis(amino-dimethylphenyl)methanone (Diamine) | Diacyl Chloride | Polyamide |

| Bis(carboxy-dimethylphenyl)methanone (Dicarboxylic Acid) | Diamine | Polyamide |

Coordination Chemistry and Metal Complexes of Bis 2,4 Dimethylphenyl Methanone Derivatives

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Modified Bis(2,4-dimethylphenyl)methanone Ligands

The construction of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the self-assembly of metal ions or clusters with organic bridging ligands. mdpi.comnih.gov Functionalized benzophenone (B1666685) derivatives, particularly those containing dicarboxylic acids, are excellent candidates for such ligands. These ligands can bridge multiple metal centers to form one-, two-, or three-dimensional networks. mdpi.comnih.gov

For instance, the hydrothermal reaction of metal salts with ligands like 3,5-bis(4-pyridylmethylenoxyl) benzoate (B1203000) (a flexible, benzophenone-related structure) can yield coordination polymers. A study on a Ni(II) complex with this ligand resulted in a 1D semi-zigzag chain structure. scirp.org The final architecture of these frameworks is influenced by factors such as the choice of metal ion, the geometry of the ligand, and reaction conditions like temperature and solvent. scirp.orgresearchgate.net

Mixed-ligand systems, where a benzophenone derivative is used alongside other organic linkers, can create MOFs with unique topologies and properties. researchgate.net For example, the combination of pyridine-2,6-dimethanol and benzene-1,4-dicarboxylic acid has led to new mixed-ligand MOFs with both 2D and 3D structures. researchgate.net The thermal stability of such MOFs is a critical characteristic, often studied by thermogravimetric analysis (TGA), which shows the temperature at which the organic ligands begin to decompose. scirp.org

Table 1: Examples of MOFs and Coordination Polymers with Benzophenone-Related Ligands

| Ligand | Metal Ion | Resulting Structure | Dimensionality | Key Feature |

|---|---|---|---|---|

| 3,5-bis(4-pyridylmethylenoxyl) benzoate | Ni(II) | [Ni(μ-pmb)₂(H₂O)₂]n | 1D | Forms a 3D supramolecular network via hydrogen bonding. scirp.org |

| Benzene-1,4-dicarboxylic acid & Pyridine-2,6-dimethanol | Zn(II), Mn(II) | [M₃(bdc)₂(Hpdm)₂]n | 2D/3D | First MOFs incorporating the H₂pdm ligand. researchgate.net |

| 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene | Cd(II), Co(II) | Various | 3D | Creates interpenetrating networks with photoluminescent properties. rsc.org |

| 3,4-diacetyl-2,5-dioxohexane (a bis(β-diketone)) | Zn(II) | {[Zn(L)(DMF)]·0.65CHCl₃·0.35DMF} | 1D | Demonstrates coordination polymers from bis(β-diketonate) linkers. researchgate.net |

Chelation and Ligand Properties of Functionalized this compound Structures

For a molecule to act as a ligand, it must possess donor atoms (like N, O, P) that can form coordinate bonds with a metal center. Functionalized benzophenone derivatives can act as excellent chelating ligands, where multiple donor atoms from the same ligand bind to a single metal ion.

Schiff base ligands derived from diamino-benzophenones are a prime example. A study detailed a new azo-Schiff base ligand synthesized from 3,4-diamino benzophenone. royalliteglobal.com This ligand was shown to coordinate with a variety of metal ions, including Co(II), Ni(II), Cu(II), and Zn(II), through the oxygen of a hydroxyl group and the nitrogen atoms of the azomethine and azo groups. royalliteglobal.com The resulting complexes exhibited octahedral or square planar geometries depending on the metal ion. royalliteglobal.com

The electronic properties of the heteroaromatic rings attached to the central methane (B114726) or ketone structure significantly influence the stability of the resulting metal chelates. Ligands with electron-withdrawing groups can better stabilize the negative charge in their anionic form, leading to more stable metal complexes. researchgate.net The study of bis(o-azaheteroaryl)methanes has shown that the formation of neutral chelates is highly dependent on the charge demand of the heteroaromatic moiety. researchgate.net

Furthermore, research on bis(3-hydroxy-4-pyridinone)-EDTA derivatives demonstrates that such multi-dentate ligands have a high affinity and selectivity for hard metal ions like Fe(III) and Al(III) over others like Zn(II). researchgate.net

Spectroscopic and Structural Elucidation of Coordination Compounds

A variety of spectroscopic and analytical techniques are essential for characterizing the coordination compounds formed from benzophenone-derived ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. A shift in the stretching frequency of a group (e.g., C=O, C=N, O-H) upon complexation indicates its involvement in bonding to the metal ion. In complexes of an azo-Schiff base derived from 3,4-diamino benzophenone, shifts in the bands for ν(O-H), ν(C=N), and ν(N=N) confirmed their coordination to the metal center. royalliteglobal.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which helps in determining the coordination geometry. The d-d transitions of the metal ion are particularly informative. For a series of metal complexes with an azo-Schiff base ligand, the electronic spectra were used to propose octahedral and square planar geometries. royalliteglobal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes upon complexation. In diamagnetic complexes, such as those of Zn(II), NMR can provide detailed information about the ligand's structure in solution. royalliteglobal.comnih.gov

Advanced Materials Science Applications of Bis 2,4 Dimethylphenyl Methanone Research Focus

Integration into Polymer Matrices and Composite Materials

The incorporation of functional molecules into polymer matrices to form composites is a cornerstone of modern materials science. Bis(2,4-dimethylphenyl)methanone, owing to its benzophenone (B1666685) core, is a candidate for integration into various polymer systems to enhance their properties, particularly their response to ultraviolet (UV) radiation.

As a derivative of benzophenone, this compound is expected to function as a photoinitiator for radical polymerization. Upon absorption of UV light, the carbonyl group can be excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (like an amine co-initiator or the polymerizable monomer itself), generating free radicals that initiate the polymerization process. The efficiency of this process is influenced by the substitution pattern on the aromatic rings. The methyl groups in this compound, being electron-donating, can affect the energy of the excited states and the reactivity of the resulting radicals.

Furthermore, its structural characteristics suggest its potential use as a UV stabilizer in polymer coatings. The mechanism of UV absorption and dissipation through keto-enol tautomerism is a known feature of some benzophenone derivatives, which helps in protecting the polymer matrix from photodegradation.

While specific research on the integration of this compound into polymer composites is not extensively documented in publicly available literature, the principles governing the use of benzophenone derivatives are well-established. The performance of such composites would depend on factors like the concentration of the additive, the nature of the polymer matrix, and the specific processing conditions.

Table 1: Potential Roles of this compound in Polymer Composites

| Application Area | Function | Anticipated Benefit |

| UV-Curable Coatings | Photoinitiator | Rapid curing of coatings upon UV exposure. |

| Polymer Films and Plastics | UV Stabilizer | Enhanced durability and resistance to photodegradation. |

| Dental Composites | Photoinitiator | Potential use in light-cured dental restorative materials. |

| 3D Printing Resins | Photoinitiator | Component in photopolymer resins for additive manufacturing. |

It is important to note that the actual performance and compatibility of this compound in these applications would require empirical validation through dedicated research studies.

Photophysical Applications in Functional Organic Materials (e.g., photosensitizers, chromophores)

The photophysical properties of a molecule dictate its utility in functional organic materials. This compound, with its aromatic ketone structure, possesses inherent chromophoric and photosensitizing capabilities.

As a chromophore , this compound absorbs light in the UV region of the electromagnetic spectrum. The exact absorption maxima are influenced by the solvent environment and the electronic effects of the methyl substituents. nih.gov The π→π* and n→π* electronic transitions of the carbonyl group are responsible for its characteristic absorption bands.

The most significant photophysical application of benzophenone derivatives, including potentially this compound, is as a photosensitizer . After absorbing a photon and undergoing efficient intersystem crossing to the triplet state, it can transfer its energy to another molecule (an acceptor). nih.gov This process, known as triplet-triplet energy transfer, is crucial in various photochemical reactions. The high intersystem crossing quantum yield of benzophenone itself (close to 1) is a key attribute. nih.gov The triplet energy of benzophenone is approximately 290 kJ mol⁻¹. nih.gov The methyl substituents in this compound are expected to have a modest effect on the triplet energy level.

The lifetime of the triplet state is another critical parameter, as a longer lifetime generally allows for more efficient energy transfer or chemical reaction. The lifetimes of benzophenone derivatives can range from picoseconds to microseconds, depending on the substituents and the surrounding environment. nih.govedinst.com

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Rationale/Comparison |

| Absorption Maxima (λmax) | UV region | Similar to benzophenone, with potential slight shifts due to methyl groups. nih.gov |

| Molar Absorptivity (ε) | Moderate to high in the UV region | Typical for aromatic ketones. |

| Intersystem Crossing (ISC) | Expected to be efficient | A general characteristic of benzophenone derivatives. nih.gov |

| Triplet State Energy (ET) | Close to that of benzophenone (~290 kJ mol⁻¹) | Methyl groups have a minor influence on triplet energy. nih.gov |

| Triplet State Lifetime (τT) | Dependent on solvent and quenchers | Can be in the range of microseconds in the absence of quenchers. nih.govedinst.com |

The application of this compound as a photosensitizer could be explored in areas such as photocatalysis, photodynamic therapy (with appropriate functionalization), and in the synthesis of complex organic molecules. However, specific research demonstrating these applications for this particular compound is currently lacking.

Development in Sensor Technologies and Molecular Recognition Systems

The development of chemical sensors and molecular recognition systems often relies on molecules that can interact selectively with an analyte and produce a measurable signal. While there is no direct research found on the use of this compound in these specific fields, its structural features allow for speculation on its potential.

The carbonyl group of this compound can act as a hydrogen bond acceptor. This property could be exploited in the design of receptors for molecules that are hydrogen bond donors. The formation of a host-guest complex could be detected through changes in the photophysical properties of the benzophenone core, such as a shift in its absorption or fluorescence spectrum.

Furthermore, the aromatic rings of this compound can participate in π-π stacking interactions with other aromatic systems. This interaction could be a basis for the recognition of flat, electron-deficient, or electron-rich aromatic analytes.

For this compound to be a viable component in a sensor, it would likely need to be functionalized with specific recognition units or integrated into a larger supramolecular assembly. For instance, its incorporation into a polymer or a self-assembled monolayer could provide a platform for analyte binding, with the benzophenone moiety acting as the signaling unit.

Table 3: Hypothetical Sensing Mechanisms Involving this compound

| Sensing Principle | Analyte Type | Potential Signal |

| Hydrogen Bonding | Hydrogen bond donors (e.g., alcohols, amines) | Change in UV-Vis absorption or fluorescence. |

| π-π Stacking | Aromatic compounds | Perturbation of electronic transitions, leading to spectral shifts. |

| Quenching of Excited State | Electron or energy transfer quenchers | Decrease in fluorescence or phosphorescence intensity. |

It must be emphasized that the development of sensor technologies and molecular recognition systems based on this compound is a prospective area that requires substantial research and development. The concepts outlined above are based on the known chemistry of benzophenones and related aromatic ketones.

Future Research Directions and Interdisciplinary Prospects for Bis 2,4 Dimethylphenyl Methanone

Development of Green Chemistry Synthetic Routes

The traditional synthesis of Bis(2,4-dimethylphenyl)methanone often relies on the Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and chlorinated solvents. researchgate.net This can lead to significant waste generation and environmental concerns. Future research is increasingly directed towards developing greener, more sustainable synthetic methodologies.

Key areas of exploration include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, offers a promising alternative to homogeneous Lewis acids. researchgate.netacs.org Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. rsc.org The Friedel-Crafts acylation of xylenes (B1142099) with carboxylic acids catalyzed by zeolites has been demonstrated, providing a precedent for the synthesis of this compound. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced energy consumption. The application of microwave heating to Friedel-Crafts acylation reactions using heterogeneous catalysts has been shown to enhance catalyst activity. uclan.ac.ukuclan.ac.uk

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes volatile organic compound (VOC) emissions and simplifies product isolation. rsc.orgmdpi.com Research into solvent-free acylation reactions, potentially under microwave or ball-milling conditions, could lead to a highly efficient and environmentally benign process for producing this compound.

Alternative Acylating Agents: Exploring the use of carboxylic acids or their derivatives in place of acyl chlorides can reduce the formation of corrosive byproducts like HCl. acs.org

The development of such green synthetic routes will not only be environmentally beneficial but also economically advantageous by improving atom economy and reducing downstream processing costs.

Deeper Understanding of Structure-Property Relationships through Advanced Characterization

A comprehensive understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its application in advanced materials. While basic spectroscopic data exists, a deeper dive using advanced characterization techniques is warranted.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the conformational preferences, electronic structure, and spectral properties of this compound. scribd.comsci-hub.se Such studies can elucidate the impact of the ortho- and para-methyl substituents on the dihedral angle between the phenyl rings and the carbonyl group, which in turn influences the compound's electronic and photophysical properties. researchgate.net

Advanced Spectroscopic Analysis: A detailed investigation of the photophysical properties, including fluorescence and phosphorescence behavior, is needed. nih.gov Time-resolved spectroscopy can provide information on excited-state dynamics, which is critical for applications in photoinitiators and organic electronics.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide precise data on the thermal stability and phase transitions of this compound. mdpi.com This is particularly important for its use in high-performance polymers and electronic devices that operate at elevated temperatures.

| Property | Characterization Technique | Information Gained |

| Conformation | Computational Modeling (DFT) | Dihedral angles, rotational barriers, steric hindrance |

| Electronic Structure | UV-Vis Spectroscopy, Computational Modeling | HOMO/LUMO energy levels, electronic transitions |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature, thermal degradation pathway |

| Phase Transitions | Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature |

| Photophysical Behavior | Fluorescence/Phosphorescence Spectroscopy | Emission spectra, quantum yields, excited-state lifetimes |

Rational Design of Derivatives for Targeted Advanced Material Performance

The core structure of this compound serves as an excellent scaffold for the rational design of new derivatives with tailored properties for specific applications in advanced materials. By strategically introducing different functional groups onto the phenyl rings, it is possible to fine-tune the electronic, optical, and thermal characteristics of the molecule.

Promising areas for the design of new derivatives include:

Organic Light-Emitting Diodes (OLEDs): Benzophenone (B1666685) derivatives are being explored as host materials and emitters in OLEDs. mdpi.com By incorporating electron-donating or electron-withdrawing groups onto the this compound framework, it may be possible to create novel materials with specific energy levels for efficient charge transport and light emission. mdpi.com For instance, creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures is a common strategy to achieve thermally activated delayed fluorescence (TADF). mdpi.comrsc.org

Perovskite Solar Cells: Diaryl ketone-based molecules have been successfully employed as hole-transporting materials in perovskite solar cells. rsc.org The introduction of moieties that can enhance intermolecular interactions and improve film-forming properties could lead to more efficient and stable solar devices.

High-Performance Polymers: The thermal stability of this compound makes it a candidate for incorporation into high-performance polymers. researchgate.net Derivatives with reactive groups, such as hydroxyl or amino functionalities, could be synthesized and used as monomers for polymerization, leading to new polyimides or other polymers with enhanced thermal and mechanical properties. researchgate.net

The design of these derivatives will be guided by structure-activity relationship (SAR) studies, where the impact of each structural modification on the desired property is systematically evaluated. nih.govnih.gov

Exploration of this compound in Supramolecular Assembly Engineering and Crystal Design

The fields of supramolecular chemistry and crystal engineering offer exciting opportunities to utilize this compound and its derivatives as building blocks for the construction of well-defined, functional architectures. The ability of molecules to self-assemble through non-covalent interactions, such as hydrogen bonding and π-π stacking, is central to these disciplines. researchgate.net

Future research could investigate:

Co-crystallization: By co-crystallizing this compound with other molecules (co-formers), it may be possible to create new solid forms with modified physical properties, such as solubility and melting point.

Hydrogen-Bonded Networks: While the parent molecule lacks strong hydrogen bond donors, derivatives containing hydroxyl, carboxyl, or amide groups could be synthesized. nih.gov These derivatives could then participate in the formation of predictable one-, two-, or three-dimensional hydrogen-bonded networks. researchgate.net

π-π Stacking Interactions: The aromatic rings of this compound can engage in π-π stacking interactions, which can influence the crystal packing and electronic properties of the material. researchgate.net The introduction of substituents that modify the electron density of the aromatic rings can be used to tune the strength and geometry of these interactions.

Functional Supramolecular Materials: Benzophenone-based photoinitiators have been incorporated into supramolecular gels, allowing for spatially controlled polymerization. whiterose.ac.uk Similar approaches using derivatives of this compound could lead to the development of novel "smart" materials that respond to external stimuli.

By understanding and controlling the non-covalent interactions of this compound and its derivatives, researchers can engineer crystalline materials with desired topologies and functions for applications in areas such as nonlinear optics, sensing, and porous materials.

Q & A

What are the established synthetic routes for Bis(2,4-dimethylphenyl)methanone, and how can reaction conditions be optimized?

Basic: The compound is typically synthesized via Friedel-Crafts acylation, using a benzoyl chloride derivative and a substituted aromatic compound (e.g., 2,4-dimethylbenzene) in the presence of a Lewis acid catalyst like AlCl₃. Key parameters include stoichiometric ratios (e.g., 1:1.2 acylating agent to aromatic substrate), solvent choice (e.g., dichloromethane), and temperature control (0–25°C) to minimize side reactions .

Advanced: Optimization may involve exploring alternative catalysts (e.g., FeCl₃ for greener synthesis) or microwave-assisted reactions to enhance yield and reduce time. For example, microwave irradiation at 80°C for 20 minutes can achieve >85% yield in some benzophenone derivatives . Post-synthesis purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product from oligomeric byproducts.

How can structural characterization of this compound be performed, and what challenges arise in crystallographic refinement?

Basic: Single-crystal X-ray diffraction (XRD) is the gold standard. For example, related methanone derivatives show dihedral angles between aromatic rings of ~56°, confirmed by XRD . Nuclear Magnetic Resonance (¹H/¹³C NMR) can resolve substituent positions, with carbonyl carbons typically appearing at δ ~195 ppm in ¹³C spectra .

Advanced: Crystallographic refinement using SHELXL requires careful handling of disordered substituents (e.g., methyl groups). In cases of twinning or low-resolution data, iterative refinement with restraints on bond lengths/angles improves accuracy. For non-crystalline samples, DFT-based geometry optimization (e.g., B3LYP/6-31G*) can predict bond parameters within 2% error .

What spectroscopic techniques are most effective for analyzing this compound, and how are spectral contradictions resolved?

Basic: IR spectroscopy identifies the carbonyl stretch (C=O) near 1660–1680 cm⁻¹, while mass spectrometry (EI-MS) shows a molecular ion peak at m/z 268 (M⁺) . UV-Vis spectra (λ_max ~280 nm) indicate π→π* transitions in the aromatic system .

Advanced: Discrepancies in fragmentation patterns (e.g., unexpected peaks in EI-MS) may arise from thermal decomposition. High-resolution ESI-MS or tandem MS/MS can differentiate between isobaric fragments. For complex IR spectra, computational simulations (e.g., Gaussian) help assign overlapping vibrations .

How can computational modeling predict the biological activity of this compound derivatives?

Basic: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity. For example, electron-withdrawing groups enhance antimicrobial potency in related benzophenones .

Advanced: Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess ligand-protein stability. Root Mean Square Fluctuation (RMSF) analysis identifies flexible binding regions, while free-energy calculations (MM-PBSA) quantify binding affinities .

What methodologies address contradictions in experimental data for this compound?

Basic: Reproducibility issues in synthesis (e.g., yield variability) are mitigated by standardizing anhydrous conditions and catalyst activation. Triplicate experiments with statistical analysis (e.g., ANOVA) identify outliers .

Advanced: Divergent crystallographic data (e.g., bond length discrepancies >0.02 Å) are resolved using high-pressure data collection or synchrotron radiation. For conflicting bioactivity results, orthogonal assays (e.g., enzymatic vs. cell-based) validate mechanisms .

How is this compound applied in materials science research?

Basic: As a UV stabilizer, it absorbs UV-B/C radiation (250–350 nm) via keto-enol tautomerism, making it useful in polymer coatings. Performance is tested via accelerated weathering assays .

Advanced: In photoinitiating systems, time-resolved ESR spectroscopy tracks radical formation kinetics during polymerization. Substituent effects on triplet-state lifetimes (e.g., methyl groups enhancing stability) are studied using laser flash photolysis .

What are the best practices for storing and handling this compound?

Basic: Store in amber glass under inert gas (N₂/Ar) at −20°C to prevent photodegradation and oxidation. Handle in a fume hood due to potential respiratory irritation .

Advanced: Stability studies under varying pH and humidity (e.g., 40°C/75% RH for 28 days) quantify degradation pathways. LC-MS monitors hydrolysis products, such as 2,4-dimethylphenol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.